N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
N-cyclopentyl-5-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-2-5-12(4-1)17-14-8-7-11(10-16-14)13-6-3-9-15-13/h7-8,10,12-13,15H,1-6,9H2,(H,16,17) |
InChI Key |
QKGZPCBRCDBUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
An alternative pathway involves reductive amination of 5-(pyrrolidin-2-yl)pyridine-2-carbaldehyde with cyclopentylamine. Source details the use of sodium cyanoborohydride in methanol for analogous reductive aminations, though this method is less common for aromatic amines due to competing side reactions.
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling offers a cost-effective alternative for N-cyclopentylation. Source’s bromination conditions could be paired with CuI and 1,10-phenanthroline in DMSO at 120°C, though yields are typically lower than palladium-based methods.
Characterization and Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 8.21 (d, 1H, pyridine-H6), 7.89 (d, 1H, pyridine-H4), 5.42 (br s, 1H, NH), 3.71 (m, 1H, cyclopentyl-H), 3.15 (m, 1H, pyrrolidinyl-H), 2.95–2.85 (m, 2H, pyrrolidinyl-H2/H5).
-
LC-MS : m/z 272.2 [M+H]⁺.
Yield Optimization :
| Step | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | NBS | CHCl₃ | 80°C | 1.5 h | 89% |
| Suzuki Coupling | Pd₂(dba)₃/XantPhos | Toluene | 110°C | 12 h | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Toluene | 110°C | 14 h | 82% |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing bromination at the 3-position is mitigated by using NBS in chloroform under controlled temperatures.
-
Palladium Residues : Post-reaction treatment with Chelex® resin removes residual Pd, ensuring product purity for pharmacological applications.
-
Amine Over-Alkylation : Employing bulky ligands (XantPhos) and stoichiometric control minimizes di-alkylation byproducts.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow systems may enhance the bromination and coupling steps, reducing reaction times and improving safety. Source’s silica gel chromatography can be replaced with crystallization for cost-effective purification.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine is being explored as a lead compound in the development of new pharmaceuticals. Its unique molecular structure, characterized by a pyridine ring and a pyrrolidine moiety, suggests potential interactions with various biological targets. Preliminary studies indicate that it may exhibit:
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models of breast cancer.
- Neurological Effects : There is ongoing research into its potential as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders.
Research has focused on elucidating the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Case Studies
Several case studies have highlighted the efficacy and potential applications of this compound:
Case Study 1: Anticancer Activity Evaluation
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Model Study
Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Case Study 3: Antimicrobial Activity Assessment
Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Future Research Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Structure–Activity Relationship Studies : Exploring modifications to enhance potency and selectivity for specific targets.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridine
- N-Cyclopentyl-5-(pyrrolidin-2-yl)pyrimidine
- N-Cyclopentyl-5-(pyrrolidin-2-yl)pyrazine
Uniqueness
N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine, a compound with the chemical formula C14H21N3, has garnered attention in various fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopentyl group and a pyrrolidine moiety. Its structural characteristics are crucial for its interaction with biological targets, influencing its pharmacological properties.
This compound is believed to interact with specific proteins and enzymes due to the presence of the pyrrolidine and pyridine rings. This interaction can modulate various biochemical pathways, potentially leading to inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibiting CDK4 and CDK6 has been linked to the suppression of tumor growth in various cancer models .
- A structure-activity relationship (SAR) analysis suggests that modifications to the cyclopentyl and pyrrolidine groups enhance potency against specific cancer types .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1 : A study evaluated its efficacy in inhibiting CDK4/cyclin D1 activity in vitro, showing significant reductions in cell proliferation rates in cancer cell lines compared to controls.
- Case Study 2 : Another investigation focused on its antimicrobial properties, where it was tested against strains of M. tuberculosis, demonstrating promising results with an MIC value conducive to further development as an anti-tubercular agent.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | CDK4/Cyclin D1 | IC50 = 50 nM | |
| Antimicrobial | Mycobacterium tuberculosis | MIC = 0.5 µg/mL | |
| Neuropharmacological | Unknown | TBD |
Table 2: Structure-Activity Relationship (SAR) Findings
| Modification | Effect on Activity | Comments |
|---|---|---|
| Cyclopentyl group | Increased potency | Enhances binding affinity |
| Pyrrolidine substitution | Variable effects | Depends on position and electronic properties |
Q & A
Basic: How can the molecular structure of N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine be experimentally validated?
Answer:
The compound’s structure is typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, H and C spectra provide signals corresponding to the pyridine core (e.g., aromatic protons at δ 8.2–8.5 ppm), cyclopentyl substituents (multiplet signals for CH groups), and pyrrolidine protons (e.g., δ 2.5–3.5 ppm for NH and ring protons). Crystallographic analysis resolves bond angles and dihedral angles, confirming the planarity of the pyridine ring and spatial arrangement of substituents. For example, derivatives with similar scaffolds (e.g., 5-chloro-triazolopyridines) show planar heterocyclic systems in XRD data .
Basic: What computational methods are suitable for optimizing the geometry of this compound?
Answer:
Density functional theory (DFT) with the B3LYP hybrid functional and basis sets like 6-311G(d,p) or cc-pVTZ is recommended. These methods balance accuracy and computational cost for calculating bond lengths, angles, and electron density distributions. For instance, studies on 2-amino-3-chloro-5-trifluoromethylpyridine used B3LYP/6-311G(d,p) to achieve <0.02 Å deviation from experimental XRD data . Include solvent effects (e.g., polarizable continuum models) for aqueous or biological systems.
Advanced: How should researchers address discrepancies between experimental crystallographic data and DFT-optimized geometries?
Answer:
Discrepancies often arise from approximations in DFT (e.g., neglect of dispersion forces) or crystal-packing effects. To resolve this:
Validate Basis Sets : Compare results across multiple basis sets (e.g., cc-pVTZ vs. cc-pVQZ).
Incorporate van der Waals Corrections : Use empirical corrections (e.g., Grimme’s D3) to improve non-covalent interaction modeling.
Analyze Crystal Packing : Use software like Mercury to assess intermolecular forces (e.g., hydrogen bonds, π-π stacking) that distort geometry in solid state .
A study on pyridine derivatives reported a 0.05 Å RMSD between DFT and XRD after applying dispersion corrections .
Advanced: What in vitro assays are appropriate for evaluating kinase inhibition by this compound derivatives?
Answer:
Kinase Activity Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure IC values. For example, KRC-108 (a pyridin-2-amine derivative) was tested against TrkA kinase using ATP-competitive assays .
Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
Binding Mode Analysis : Perform molecular docking (AutoDock Vina) and compare with co-crystallized inhibitors (e.g., PDB ligands) to predict binding poses .
Advanced: How can the stability of this compound be assessed under stress conditions?
Answer:
Conduct forced degradation studies:
- Thermal Stress : Incubate at 60°C for 24–72 hours.
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines).
- Base Hydrolysis : Treat with 0.1 M NaOH at 40°C.
Analyze degradation products using RP-HPLC (C18 column, acetonitrile/water gradient) and identify fragments via UPLC-MS/MS. For example, pyridine analogs degrade into fragments like 1-(pyrrolidin-3-yl)piperazine under thermal stress .
Advanced: What strategies improve the binding affinity of this compound analogs to protein targets?
Answer:
Substituent Optimization : Introduce electron-withdrawing groups (e.g., CF) to enhance hydrophobic interactions. Derivatives like 3-chloro-5-trifluoromethylpyridin-2-amine show improved activity due to increased lipophilicity .
Scaffold Hybridization : Fuse with triazolo or imidazo rings (e.g., BTK inhibitors) to engage multiple binding pockets .
Free Energy Perturbation (FEP) : Compute relative binding energies of analogs using FEP+ to prioritize synthesis .
Advanced: How can QSAR models guide the design of this compound derivatives?
Answer:
Descriptor Selection : Use topological (e.g., Zagreb index), electronic (Mulliken charges), and steric (molar refractivity) parameters.
Model Validation : Apply leave-one-out cross-validation and external test sets (R > 0.7).
Activity Cliffs : Identify structural changes causing abrupt potency shifts (e.g., cyclopentyl vs. cyclohexyl substituents). A study on mesoionic pyridines achieved R = 0.85 for insecticidal activity .
Advanced: What crystallographic techniques resolve ambiguities in protonation states of pyridine-containing compounds?
Answer:
Neutron Diffraction : Directly locates hydrogen atoms (e.g., NH in pyrrolidine).
Density Functional Refinement : Use Hirshfeld atom refinement (HAR) to model H positions in XRD data.
pKa Prediction : Compute theoretical pKa values (ChemAxon) to infer protonation states in biological environments. For example, pyridin-2-amine derivatives exhibit pKa ~6.5, favoring neutral forms at physiological pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
